molecular formula C13H10F2O B6373304 2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261995-32-7

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No.: B6373304
CAS No.: 1261995-32-7
M. Wt: 220.21 g/mol
InChI Key: RSNZHKZUGFDMHU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-F-5-3-F-4-M-Phenol) is an organic compound primarily used in scientific research. It is a white crystalline solid that is soluble in organic solvents. It is a member of the class of phenols, which are compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

2-F-5-3-F-4-M-Phenol is widely used in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and drug discovery. It is used as a starting material for the synthesis of a variety of compounds, including drugs, proteins, and other biologically active molecules. In addition, it is used as a reagent in chemical reactions, and as a catalyst in organic synthesis.

Mechanism of Action

2-F-5-3-F-4-M-Phenol is an aromatic compound, meaning that it has a conjugated system of alternating double and single bonds. This conjugated system gives the compound its unique properties, such as its ability to undergo electrophilic aromatic substitution. Electrophilic aromatic substitution is a type of chemical reaction in which an electron-rich aromatic compound is attacked by an electron-poor species, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-F-5-3-F-4-M-Phenol has a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects. Additionally, it has been shown to have anti-cancer, anti-fungal, and anti-viral properties. The exact mechanism of action of these effects is not yet fully understood, but it is believed to be related to its ability to interact with various cellular processes.

Advantages and Limitations for Lab Experiments

2-F-5-3-F-4-M-Phenol has several advantages as a reagent in laboratory experiments. It is relatively inexpensive, and it is easy to obtain in high purity. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of different reactions. However, it is also important to note that this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-F-5-3-F-4-M-Phenol. For example, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds. Finally, further research could be conducted to further elucidate its mechanism of action.

Synthesis Methods

2-F-5-3-F-4-M-Phenol is synthesized via a Friedel-Crafts reaction between 2-fluoro-5-methylphenol and 3-fluoro-4-methylbenzoyl chloride. This reaction is catalyzed by anhydrous aluminum chloride, and takes place in a solvent such as dichloromethane, toluene, or ethyl acetate. The reaction is exothermic, and yields the desired product in high yields.

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZHKZUGFDMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684173
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-32-7
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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